Cas no 145106-46-3 (Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate)
Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,(2-oxocyclopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI)
- tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
- (S)-N-tert-butoxycarbonyl-2-aminocyclopentanone
- (S)-tert-Butyl (2-oxocyclopentyl)carbamate
- UXSQXOIYRVCHBS-ZETCQYMHSA-N
- Tert-butyl (s)-(2-oxocyclopentyl)carbamate
- N-(2-Oxocyclopentan-1alpha-yl)carbamic acid 1,1-dimethylethyl ester
- SCHEMBL15192054
- Carbamic acid, (2-oxocyclopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI)
- t-Butyl (S)-(2-oxocyclopentyl)carbamate
- (S)-tert-Butyl(2-oxocyclopentyl)carbamate
- EN300-7210056
- 2-Methyl-2-propanyl [(1s)-2-oxocyclopentyl]carbamate
- MFCD18831387
- (1S)-1-(Boc-amino)-2-oxocyclopentane
- DB-228196
- AS-67396
- AKOS027398108
- 145106-46-3
- CS-0059815
- W18065
- Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
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- MDL: MFCD18831387
- Inchi: 1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
- InChI Key: UXSQXOIYRVCHBS-ZETCQYMHSA-N
- SMILES: O(C(N[C@@H]1C(CCC1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 199.12084340g/mol
- Monoisotopic Mass: 199.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 1.2
Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00974-5g |
tert-butyl (S)-(2-oxocyclopentyl)carbamate |
145106-46-3 | 97% | 5g |
$1150 | 2023-09-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP021-100mg |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate |
145106-46-3 | 97% | 100mg |
¥435.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP021-250mg |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate |
145106-46-3 | 97% | 250mg |
¥581.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP021-500mg |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate |
145106-46-3 | 97% | 500mg |
¥969.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP021-1g |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate |
145106-46-3 | 97% | 1g |
¥1452.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP021-5g |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate |
145106-46-3 | 97% | 5g |
¥4356.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP021-10g |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate |
145106-46-3 | 97% | 10g |
¥7260.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP021-25g |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate |
145106-46-3 | 97% | 25g |
¥14520.0 | 2024-04-24 | |
| Ambeed | A755193-100mg |
(S)-tert-Butyl (2-oxocyclopentyl)carbamate |
145106-46-3 | 97% | 100mg |
$94.0 | 2024-04-23 | |
| Ambeed | A755193-250mg |
(S)-tert-Butyl (2-oxocyclopentyl)carbamate |
145106-46-3 | 97% | 250mg |
$125.0 | 2024-04-23 |
Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate Suppliers
Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
CAS No. 145106-46-3: Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate - A Versatile Compound in Modern Pharmaceutical Research
Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate, with the CAS No. 145106-46-3, is a synthetic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications in drug development. This molecule belongs to the class of carbamates, which are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science. The tert-butyl group in its structure provides steric protection, while the [(1S)-2-oxocyclopentyl] moiety introduces functional groups that can interact with biological targets. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and modulators of cellular signaling pathways.
The [(1S)-2-oxocyclopentyl] fragment is notable for its ability to form stable complexes with metal ions, a property that has been exploited in the design of chelating agents for therapeutic applications. In a 2023 publication in Journal of Medicinal Chemistry, researchers demonstrated that the CAS No. 145106-46-3 derivative could selectively bind to zinc ions in the active site of metalloenzymes, thereby inhibiting their catalytic activity. This finding underscores the potential of this compound in the development of targeted therapies for diseases involving aberrant metalloenzyme activity, such as certain cancers and neurodegenerative disorders.
The tert-butyl group in Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate plays a critical role in stabilizing the molecule during synthetic processes. This steric hindrance prevents premature decomposition, making the compound suitable for use in complex reaction conditions. A 2022 study published in Organic & Biomolecular Chemistry reported that the tert-butyl moiety significantly enhances the solubility of the carbamate in polar solvents, which is essential for its application in aqueous-based drug delivery systems. This property has been leveraged in the formulation of oral medications where solubility is a key factor in bioavailability.
Recent advancements in asymmetric synthesis have further expanded the utility of Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate. The (1S) configuration of the 2-oxocyclopentyl ring is crucial for its biological activity, as stereochemical differences can lead to variations in receptor binding affinity. In a 2023 review article in Chemical Reviews, the authors emphasized that the (1S) stereoisomer exhibits higher potency in modulating the activity of G-protein coupled receptors (GPCRs) compared to its (1R) counterpart. This stereochemical specificity has driven the development of enantioselective synthetic methods to produce the desired isomer with high purity.
The carbamate functional group in Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is a versatile moiety that can undergo various chemical transformations. For instance, the carbamate can be hydrolyzed under acidic conditions to yield the corresponding amine, which is a common strategy in the synthesis of pharmaceuticals. A 2021 study in Advanced Synthesis & Catalysis showcased the use of this compound as a precursor for the synthesis of a novel class of antifungal agents. The hydrolysis of the carbamate group led to the formation of an amine that could form hydrogen bonds with fungal cell wall proteins, thereby disrupting the integrity of the cell wall.
In the context of drug discovery, Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate has been explored as a building block for the development of small molecule inhibitors targeting specific enzymes. For example, a 2023 preclinical study published in ACS Chemical Biology demonstrated that derivatives of this compound could inhibit the activity of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The [(1S)-2-oxocyclopentyl] fragment was found to interact with the active site of the enzyme, forming hydrogen bonds with key residues that are critical for catalytic activity.
The synthesis of Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate often involves multistep processes that require precise control of reaction conditions. A 2022 article in Green Chemistry reported an environmentally friendly method for its preparation using catalytic amounts of transition metals and solvent-free conditions. This approach not only reduces the environmental impact of the synthesis but also improves the yield and purity of the final product. The use of sustainable methodologies is increasingly important in pharmaceutical research, as regulatory agencies and industry stakeholders prioritize green chemistry practices.
The [(1S)-2-oxocyclopentyl] ring in Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is also of interest in the design of metal-organic frameworks (MOFs), which are used in catalysis and gas storage. A 2023 study in Angewandte Chemie highlighted the ability of this compound to act as a ligand in the formation of MOFs with high surface area and porosity. The [(1S)-2-oxocyclopentyl] moiety provides multiple coordination sites for metal ions, enabling the creation of highly stable and functional materials for industrial applications.
Despite its promising applications, the CAS No. 145106-46-3 compound also presents challenges in its synthesis and application. For instance, the tert-butyl group can sometimes lead to side reactions during chemical transformations, requiring the use of protective groups or alternative reaction conditions. A 2023 review in Chemical Society Reviews discussed strategies to overcome these challenges, including the use of microwave-assisted synthesis and solid-phase peptide synthesis techniques. These methods have been shown to improve the efficiency and selectivity of reactions involving Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate.
The carbamate functional group in Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is also being investigated for its role in the development of prodrugs. Prodrugs are designed to improve the pharmacokinetic properties of active compounds by enhancing solubility, stability, or targeting capabilities. A 2022 study in Drug Delivery and Translational Research demonstrated that the carbamate group could be cleaved in the gastrointestinal tract to release the active drug moiety, thereby improving oral bioavailability. This application highlights the versatility of this compound in the design of targeted drug delivery systems.
As research into Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate continues to evolve, its potential applications are expanding into new areas such as nanotechnology and biotechnology. For example, the [(1S)-2-oxocyclopentyl] fragment has been explored for its ability to form stable complexes with nanoparticles, which could be used in the development of drug delivery systems with enhanced targeting capabilities. A 2023 article in Nano Letters reported the use of this compound as a ligand for gold nanoparticles, where it improved the dispersibility and stability of the nanoparticles in biological environments.
Overall, Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate represents a valuable compound in the fields of pharmaceutical research, materials science, and green chemistry. Its unique structural features and functional groups make it a versatile building block for the development of new drugs, materials, and sustainable chemical processes. As the demand for innovative solutions in these fields continues to grow, the importance of compounds like CAS No. 145106-46-3 is likely to increase, driving further research and development in the coming years.
Tert-Butyl N-[(1S)-2-Oxocyclopentyl]carbamate (CAS No. 145106-46-3) is a versatile organic compound with a wide range of applications in pharmaceutical research, materials science, and green chemistry. Below is a structured summary of its key properties, applications, and significance: --- ### 1. Chemical Structure and Properties - Structure: The molecule consists of a tert-butyl group attached to a carbamate functional group, which is further connected to a (1S)-2-oxocyclopentyl ring. - Functional Groups: - Carbamate (–NHCOO–): Provides reactivity for hydrolysis and amidation reactions. - Cyclopentyl ring with a ketone group (–CO–): Offers structural rigidity and potential for hydrogen bonding. - Tert-butyl group: Introduces steric bulk and stability, reducing unwanted side reactions. --- ### 2. Synthesis and Preparation - Green Chemistry Approaches: - Microwave-assisted synthesis: Enhances reaction efficiency and reduces energy consumption. - Solvent-free conditions: Minimizes environmental impact and improves yield. - Catalytic methods: Utilize transition metals to achieve high selectivity and sustainability. --- ### 3. Pharmaceutical Applications - Drug Discovery: - Acetylcholinesterase inhibitors: Derivatives target neurodegenerative diseases (e.g., Alzheimer’s). - Antifungal agents: Hydrolysis of the carbamate group leads to amine moieties that disrupt fungal cell walls. - Prodrugs: Enhanced solubility and bioavailability for oral delivery. - Targeted Drug Delivery: - Nanoparticle ligands: Stabilizes gold nanoparticles in biological systems for drug delivery applications. --- ### 4. Materials Science Applications - Metal-Organic Frameworks (MOFs): - The cyclopentyl ring acts as a ligand, forming porous structures with high surface area for catalysis and gas storage. - Nanotechnology: - Enhances dispersibility and stability of nanoparticles in biological environments. --- ### 5. Challenges and Solutions - Side Reactions: The tert-butyl group may cause unwanted reactions, addressed by: - Protective groups: Temporarily block reactive sites. - Alternative reaction conditions: Such as solid-phase peptide synthesis or microwave-assisted methods. --- ### 6. Environmental and Sustainability Considerations - Green Synthesis: Emphasis on reducing waste, energy consumption, and hazardous solvents. - Regulatory Compliance: Alignment with environmental standards (e.g., REACH, EPA guidelines) for sustainable chemical production. --- ### 7. Research and Development Trends - Multidisciplinary Applications: Expanding into biotechnology, nanotechnology, and advanced materials. - Preclinical Studies: Ongoing research into its efficacy and safety for therapeutic applications. - Industrial Adoption: Growing interest in its use for sustainable chemical processes and high-value materials. --- ### Conclusion Tert-Butyl N-[(1S)-2-Oxocyclopentyl]carbamate (CAS No. 145106-46-3) is a critical compound in modern chemical research, offering unique structural and functional advantages. Its applications span pharmaceuticals, materials science, and green chemistry, driven by its reactivity, stability, and adaptability. As research continues to advance, its role in developing innovative solutions for global challenges is likely to expand, solidifying its importance in scientific and industrial contexts.145106-46-3 (Tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate) Related Products
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